Valerylcarnitine

Catalog No.
S1935422
CAS No.
40225-14-7
M.F
C12H24NO4+
M. Wt
246.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valerylcarnitine

CAS Number

40225-14-7

Product Name

Valerylcarnitine

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1

InChI Key

VSNFQQXVMPSASB-SNVBAGLBSA-O

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Valerylcarnitine is a short-chain acylcarnitine, specifically the valeric acid ester of carnitine. It plays a crucial role in the transport of fatty acids into the mitochondria for energy production through β-oxidation. Valerylcarnitine is classified under the broader category of acylcarnitines, which are organic compounds that facilitate the transfer of acyl groups from the cytoplasm to the mitochondrial matrix, where they can be metabolized to generate energy. This compound is found in various biological fluids, including cerebrospinal fluid and urine, and is one of the most abundant acylcarnitines in human tissues .

  • The mechanism of action of O-valeroyl-L-carnitine is not well understood.
  • However, due to its structural similarity to other carnitines, it might play a role in transporting valeric acid across cell membranes [].
  • Further research is needed to elucidate its specific biological effects.
  • No specific information regarding the safety or hazards of O-valeroyl-L-carnitine is currently available in scientific literature.

  • Oxidation: Valerylcarnitine can be oxidized to produce valeric acid and carnitine. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to yield valeryl alcohol and carnitine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Under basic conditions, valerylcarnitine can react with nucleophiles such as amines or alcohols to form various acylcarnitines, depending on the nucleophile used.

Valerylcarnitine plays a significant role in fatty acid metabolism. It enhances the transport of fatty acids into mitochondria by interacting with key enzymes in the carnitine shuttle system. This system involves three main steps:

  • Activation of Fatty Acids: Fatty acids are activated by forming fatty acyl-CoA.
  • Formation of Fatty Acylcarnitine: The fatty acyl group is transferred to carnitine, forming fatty acylcarnitine, catalyzed by carnitine palmitoyltransferase I.
  • Transport into Mitochondria: Fatty acylcarnitine crosses the mitochondrial membrane, where it is converted back into fatty acyl-CoA by carnitine palmitoyltransferase II for β-oxidation .

Valerylcarnitine also influences cellular processes such as cell signaling and gene expression, promoting energy production without adverse effects at moderate doses.

Valerylcarnitine is synthesized primarily through enzymatic processes involving carnitine acetyltransferase. This enzyme catalyzes the transfer of an acyl group from coenzyme A to carnitine, forming valerylcarnitine from valeric acid. The synthesis can also occur through chemical methods involving esterification reactions between carnitine and valeric acid under controlled conditions .

Valerylcarnitine has several applications:

  • Metabolic Studies: It serves as a biomarker for metabolic disorders and is studied for its role in energy metabolism.
  • Nutritional Supplementation: Valerylcarnitine is used in dietary supplements aimed at enhancing energy levels and improving exercise performance.
  • Clinical Research: Its potential therapeutic roles in conditions such as obesity, diabetes, and cardiovascular diseases are under investigation due to its influence on fatty acid metabolism .

Research indicates that valerylcarnitine interacts with various enzymes involved in lipid metabolism. It enhances the activity of carnitine palmitoyltransferases, facilitating the conversion of fatty acids into their active forms for mitochondrial uptake. Studies have shown that varying dosages of valerylcarnitine can influence metabolic pathways differently, suggesting its potential utility in managing metabolic disorders .

Valerylcarnitine shares similarities with other acylcarnitines but has unique properties due to its specific fatty acid chain length. Here are some comparable compounds:

Compound NameStructure TypeChain LengthUnique Features
AcetylcarnitineShort-chain2 carbonsMost studied; involved in energy metabolism
IsovalerylcarnitineShort-chain5 carbonsStructural isomer; different metabolic pathways
Butyric acidShort-chain fatty acid4 carbonsShort-chain fatty acid; not directly involved in mitochondrial transport
PalmitoylcarnitineLong-chain16 carbonsInvolved in long-chain fatty acid metabolism

Valerylcarnitine's unique five-carbon chain distinguishes it from other short-chain acylcarnitines like acetylcarnitine and isovalerylcarnitine, which have different metabolic implications and enzymatic interactions .

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

246.17053325 g/mol

Monoisotopic Mass

246.17053325 g/mol

Heavy Atom Count

17

Wikipedia

O-valeroyl-L-carnitine

Dates

Modify: 2024-04-14

Explore Compound Types